6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-Ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic organic compound belonging to the imidazo[1,2-b]pyrazole class This compound features a fused ring structure containing nitrogen atoms, which are crucial for its chemical reactivity and biological activity
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets .
Mode of Action
It’s known that imidazole-containing compounds can interact with their targets through donor-acceptor interactions . For instance, the malononitrile group, a strong electron-withdrawing group, can interact with the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that the solubility of imidazole-containing compounds can be significantly improved in aqueous media , which could potentially impact their bioavailability.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory effects .
Action Environment
The functionalization of the 1h-imidazo[1,2-b]pyrazole scaffold using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles, has been reported . This suggests that the compound’s action could potentially be influenced by the presence of these and other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 1H-imidazo[1,2-b]pyrazole derivatives, using reagents like ethyl iodide and isopropyl bromide under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or iodine (I₂).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, 6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other functional materials.
Biology: The biological applications of this compound are vast. It has been studied for its potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Additionally, it has shown promise in modulating biological pathways, making it a candidate for drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Its ability to interact with specific molecular targets suggests its use in the treatment of various diseases.
Industry: Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Imidazo[1,2-b]pyrazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other heterocyclic compounds: Compounds like pyrazoles, imidazoles, and triazoles also exhibit similar reactivity and biological activity.
Uniqueness: 6-Ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole stands out due to its specific substituents, which confer unique chemical and biological properties
Properties
IUPAC Name |
6-ethyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-4-9-7-10-12(8(2)3)5-6-13(10)11-9/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBZEFDIOVHDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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